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Compound of Interest

Compound Name: ONO-4817

Cat. No.: B1662953

Introduction: ONO-4817 is a synthetic, orally active inhibitor of matrix metalloproteinases
(MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular
matrix (ECM) components. Over-expression and excessive activity of MMPs are implicated in
the pathogenesis of numerous diseases characterized by abnormal tissue remodeling,
including cancer metastasis, inflammation, and vascular disease. This technical guide provides
a comprehensive overview of the preclinical data available for ONO-4817, intended for
researchers, scientists, and professionals in drug development.

Data Presentation

ONO-4817 exhibits inhibitory activity against a range of MMPs. The following table summarizes
the available half-maximal inhibitory concentration (IC50) values.
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Target MMP IC50 (nM) Species Notes

ONO-4817 shows low
MMP-1 >1000 Not Specified activity against MMP-
1.

High potency against
MMP-2 0.73 Not Specified MMP-2 (Gelatinase
A).

Moderate potency
MMP-3 42 Not Specified against MMP-3
(Stromelysin 1).

Low activity against

MMP-7 2500 Not Specified o
MMP-7 (Matrilysin).

High potency against
MMP-9 1.1 Not Specified MMP-9 (Gelatinase
B).

High potency against
MMP-12 2.1 Not Specified MMP-12 (Macrophage

elastase).

High potency against
MMP-13 0.45 Not Specified MMP-13 (Collagenase
3).

Note: While preclinical studies demonstrate dose-dependent in vivo efficacy, comprehensive
pharmacokinetic data (ADME/Tox) and other quantitative parameters such as EC50 and Ki
values for ONO-4817 are not readily available in the public domain.

Experimental Protocols

Detailed experimental protocols from the specific preclinical studies involving ONO-4817 are
not fully available. However, the following are representative protocols for key assays typically
used in the evaluation of MMP inhibitors.
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In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the potency of a compound against a specific MMP.

e Reagents and Materials:

o

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

[¢]

Fluorogenic MMP substrate

[e]

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NaCl, 10 mM CacCl2, 0.05% Brij-35)

[e]

ONO-4817 (or other test inhibitor)

o

96-well black microplate

[¢]

Fluorescence plate reader

» Procedure:
1. Prepare a stock solution of ONO-4817 in a suitable solvent (e.g., DMSO).
2. Create a serial dilution of ONO-4817 in assay buffer.
3. Add the diluted ONO-4817 or vehicle control to the wells of the microplate.

4. Add the recombinant MMP enzyme to the wells and incubate for a pre-determined time at
37°C to allow for inhibitor binding.

5. Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

6. Immediately begin monitoring the fluorescence intensity at appropriate excitation and
emission wavelengths over time.

7. Calculate the rate of substrate cleavage for each inhibitor concentration.

8. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-
response curve to determine the IC50 value.
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Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological
samples.

e Reagents and Materials:
o SDS-PAGE reagents
o Gelatin
o Sample loading buffer (non-reducing)
o Renaturation buffer (e.g., 2.5% Triton X-100 in water)
o Development buffer (e.g., 50 mM Tris-HCI, pH 7.5, 5 mM CaCl2, 1 uM ZnCl2)
o Coomassie Brilliant Blue staining solution
o Destaining solution
» Procedure:
1. Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

2. Prepare protein samples (e.g., cell culture supernatant, tissue lysates) in non-reducing
loading buffer. Do not heat the samples.

3. Perform electrophoresis under non-reducing conditions.

4. After electrophoresis, wash the gel in renaturation buffer to remove SDS and allow the
enzymes to renature.

5. Incubate the gel in development buffer at 37°C for 12-48 hours to allow for gelatin
degradation by the MMPs.

6. Stain the gel with Coomassie Brilliant Blue.
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7. Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue
background.

Matrigel Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix, a
process that is often MMP-dependent.

e Reagents and Materials:

[e]

Transwell inserts with a porous membrane

o

Matrigel basement membrane matrix

[¢]

Cell culture medium (serum-free and serum-containing)

ONO-4817 or vehicle control

[¢]

Cotton swabs

[e]

o

Fixing solution (e.g., methanol)

[¢]

Staining solution (e.g., crystal violet)
e Procedure:
1. Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

2. Harvest and resuspend cells in serum-free medium containing either ONO-4817 or vehicle
control.

3. Seed the cells into the upper chamber of the Matrigel-coated inserts.
4. Add serum-containing medium (as a chemoattractant) to the lower chamber.
5. Incubate for 24-48 hours to allow for cell invasion.

6. After incubation, remove the non-invading cells from the upper surface of the membrane
with a cotton swab.
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7. Fix and stain the invading cells on the lower surface of the membrane.

8. Count the number of stained cells in several microscopic fields to quantify cell invasion.

Mandatory Visualization
Signaling Pathway of MMP Inhibition

The primary mechanism of action of ONO-4817 is the direct inhibition of MMP activity. This
intervention blocks the degradation of ECM components, thereby impacting downstream
cellular processes such as migration, invasion, and angiogenesis.
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Caption: Mechanism of action of ONO-4817.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a general workflow for a preclinical in vivo study evaluating the
efficacy of ONO-4817 in a cancer metastasis model.
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Caption: General workflow for an in vivo preclinical study.
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Summary of Preclinical Findings

Preclinical studies have demonstrated the therapeutic potential of ONO-4817 in various
disease models:

o Inflammatory Bowel Disease: In a mouse model of dextran sulfate sodium (DSS)-induced
colitis, oral administration of ONO-4817 (referred to as ONO-4847 in the study) significantly
reduced the disease activity index, colon shortening, and histological signs of inflammation.
[1] It also inhibited the increase in mucosal levels of pro-inflammatory cytokines such as
TNF-a and IFN-y.[1]

o Cancer Metastasis: ONO-4817 has been shown to inhibit the lung metastasis of murine renal
cell carcinoma in a dose-dependent manner.[2] This anti-metastatic effect is attributed to its
anti-invasive and anti-angiogenic properties.[2] In combination with the chemotherapeutic
agent docetaxel, ONO-4817 significantly suppressed the progression of lung
micrometastasis of non-small cell lung cancer cells in nude mice.[3]

» Vascular Remodeling: In a hamster model of neointima formation following vascular injury,
ONO-4817 significantly reduced the neointimal area.[4] The mechanism appears to involve
the inhibition of smooth muscle cell migration and proliferation.[4]

« Arthritis: In a guinea pig model of lipopolysaccharide-induced arthritis, oral administration of
ONO-4817 dose-dependently suppressed the release of proteoglycans from joint cartilage,
indicating a cartilage-protective effect.[5]

Disclaimer: This document is intended for informational purposes for a scientific audience and
is based on publicly available preclinical data. It is not a substitute for a thorough review of the
primary literature. The experimental protocols provided are representative and may not be the
exact methods used in the cited studies. Researchers should consult the original publications
for more detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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